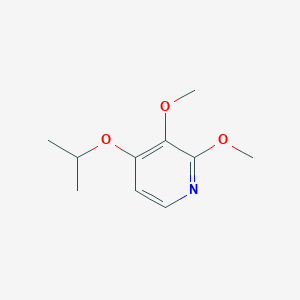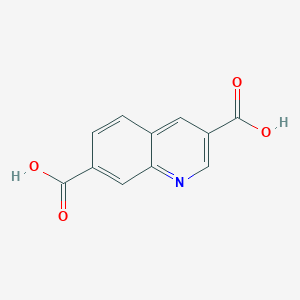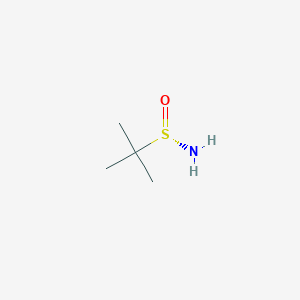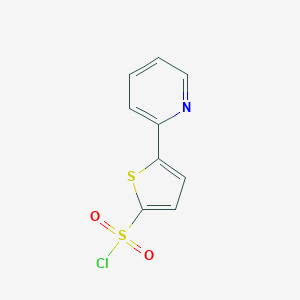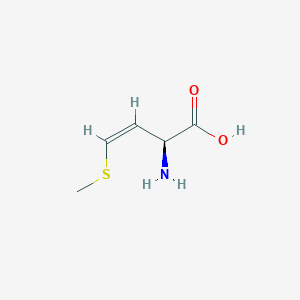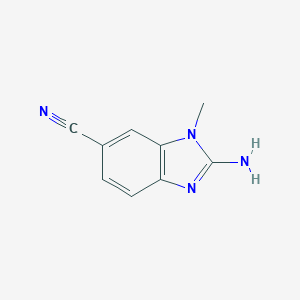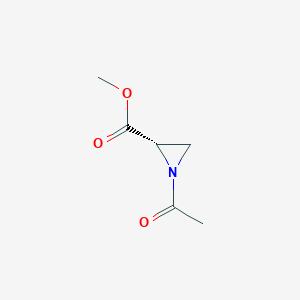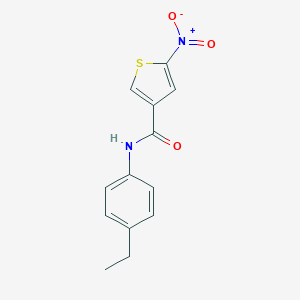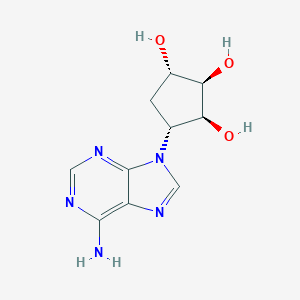
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, commonly known as acyclovir, is an antiviral medication used to treat herpes simplex virus (HSV) infections, varicella-zoster virus (VZV) infections, and Epstein-Barr virus (EBV) infections. It was first synthesized in the 1970s and has since become a widely used antiviral drug.
Wirkmechanismus
Acyclovir is a nucleoside analogue, meaning it mimics the structure of a nucleoside, a building block of DNA. When the virus attempts to replicate its DNA, acyclovir is incorporated into the viral DNA chain, causing premature termination of the chain and preventing further replication.
Biochemische Und Physiologische Effekte
Acyclovir has a low toxicity profile and is generally well-tolerated in patients. Its main side effect is mild gastrointestinal upset. Acyclovir is metabolized by the liver and excreted in the urine. It has a short half-life of approximately 3 hours and is administered orally or intravenously.
Vorteile Und Einschränkungen Für Laborexperimente
Acyclovir is a valuable tool for studying viral replication and the mechanism of action of antiviral drugs. Its specific activity against (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, VZV, and EBV allows for targeted studies of these viruses. However, its high cost and complex synthesis method may limit its use in some research settings.
Zukünftige Richtungen
1. Development of new nucleoside analogues with improved activity against a broader range of viruses.
2. Investigation of the potential use of acyclovir in the treatment of other viral infections, such as CMV and HPV.
3. Study of the long-term effects of acyclovir use, particularly in immunocompromised patients.
4. Development of new methods for synthesizing acyclovir that are more cost-effective and scalable.
5. Investigation of the potential use of acyclovir in combination with other antiviral drugs to improve efficacy and reduce the development of drug resistance.
Synthesemethoden
Acyclovir is synthesized from guanine, a naturally occurring nucleobase found in DNA and RNA. The synthesis involves several steps, including the protection of the guanine nitrogen atoms, the formation of a cyclopentane ring, and the deprotection of the nitrogen atoms to yield acyclovir. The synthesis is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Acyclovir has been extensively studied for its antiviral activity against (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, VZV, and EBV. It works by inhibiting the viral DNA polymerase, preventing the virus from replicating and spreading. Acyclovir has also been studied for its potential use in the treatment of other viral infections, such as cytomegalovirus (CMV) and human papillomavirus (HPV).
Eigenschaften
CAS-Nummer |
142635-42-5 |
|---|---|
Produktname |
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |
InChI-Schlüssel |
VFKHECGAEJNAMV-HETMPLHPSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |
Synonyme |
(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




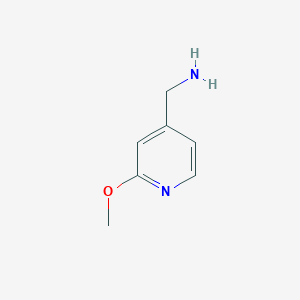

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
